Cas no 1209106-01-3 (6-(2-Methoxyethoxy)-2H-1,3-benzodioxol-5-ylmethanol)

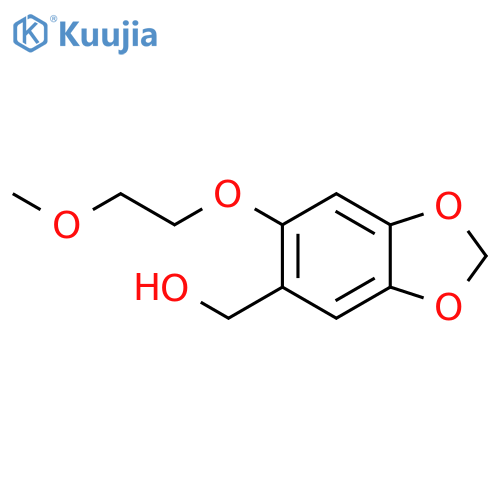

1209106-01-3 structure

商品名:6-(2-Methoxyethoxy)-2H-1,3-benzodioxol-5-ylmethanol

6-(2-Methoxyethoxy)-2H-1,3-benzodioxol-5-ylmethanol 化学的及び物理的性質

名前と識別子

-

- [6-(2-methoxyethoxy)-2H-1,3-benzodioxol-5-yl]methanol

- 1,3-Benzodioxole-5-methanol, 6-(2-methoxyethoxy)-

- 6-(2-methoxyethoxy)-1,3-dioxaindan-5-yl]methanol

- EN300-55642

- [6-(2-methoxyethoxy)-1,3-dioxaindan-5-yl]methanol

- AKOS010876339

- 1209106-01-3

- NCGC00327649-01

- Z838150566

- CS-0251656

- [6-(2-methoxyethoxy)-1,3-benzodioxol-5-yl]methanol

- (6-(2-Methoxyethoxy)benzo[d][1,3]dioxol-5-yl)methanol

- G57125

- AB01322936-02

- MFCD13196248

- 6-(2-Methoxyethoxy)-2H-1,3-benzodioxol-5-ylmethanol

-

- インチ: 1S/C11H14O5/c1-13-2-3-14-9-5-11-10(15-7-16-11)4-8(9)6-12/h4-5,12H,2-3,6-7H2,1H3

- InChIKey: SWUDPZQHHSNLPP-UHFFFAOYSA-N

- ほほえんだ: O1C2=CC(OCCOC)=C(CO)C=C2OC1

計算された属性

- せいみつぶんしりょう: 226.084

- どういたいしつりょう: 226.084

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 16

- 回転可能化学結合数: 5

- 複雑さ: 211

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 57.2A^2

- 疎水性パラメータ計算基準値(XlogP): 0.7

6-(2-Methoxyethoxy)-2H-1,3-benzodioxol-5-ylmethanol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-55642-0.25g |

[6-(2-methoxyethoxy)-1,3-dioxaindan-5-yl]methanol |

1209106-01-3 | 95.0% | 0.25g |

$289.0 | 2025-02-20 | |

| Enamine | EN300-55642-0.1g |

[6-(2-methoxyethoxy)-1,3-dioxaindan-5-yl]methanol |

1209106-01-3 | 95.0% | 0.1g |

$202.0 | 2025-02-20 | |

| Enamine | EN300-55642-5.0g |

[6-(2-methoxyethoxy)-1,3-dioxaindan-5-yl]methanol |

1209106-01-3 | 95.0% | 5.0g |

$1779.0 | 2025-02-20 | |

| Aaron | AR019YDT-500mg |

[6-(2-methoxyethoxy)-2H-1,3-benzodioxol-5-yl]methanol |

1209106-01-3 | 95% | 500mg |

$685.00 | 2025-02-08 | |

| Aaron | AR019YDT-1g |

[6-(2-methoxyethoxy)-2H-1,3-benzodioxol-5-yl]methanol |

1209106-01-3 | 95% | 1g |

$870.00 | 2025-02-08 | |

| 1PlusChem | 1P019Y5H-500mg |

[6-(2-methoxyethoxy)-2H-1,3-benzodioxol-5-yl]methanol |

1209106-01-3 | 95% | 500mg |

$649.00 | 2025-03-04 | |

| 1PlusChem | 1P019Y5H-250mg |

[6-(2-methoxyethoxy)-2H-1,3-benzodioxol-5-yl]methanol |

1209106-01-3 | 95% | 250mg |

$413.00 | 2025-03-04 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1322326-100mg |

[6-(2-methoxyethoxy)-1,3-dioxaindan-5-yl]methanol |

1209106-01-3 | 95% | 100mg |

¥5454.00 | 2024-08-09 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1322326-2.5g |

[6-(2-methoxyethoxy)-1,3-dioxaindan-5-yl]methanol |

1209106-01-3 | 95% | 2.5g |

¥25963.00 | 2024-08-09 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1322326-500mg |

[6-(2-methoxyethoxy)-1,3-dioxaindan-5-yl]methanol |

1209106-01-3 | 95% | 500mg |

¥10368.00 | 2024-08-09 |

6-(2-Methoxyethoxy)-2H-1,3-benzodioxol-5-ylmethanol 関連文献

-

N. N. Bhuvan Kumar,Manab Chakravarty,K. C. Kumara Swamy New J. Chem., 2006,30, 1614-1620

-

Joseph F. Parker,Christopher N. Chervin,Eric S. Nelson,Debra R. Rolison,Jeffrey W. Long Energy Environ. Sci., 2014,7, 1117-1124

-

Wei Cui,Ruijie Zhu,Yong Zheng,Qifeng Mu,Menghan Pi,Rong Ran J. Mater. Chem. A, 2021,9, 9706-9718

-

4. Spectroscopic studies of the optical properties of carbon dots: recent advances and future prospectsQingnan Zhao,Wei Song,Bing Zhao,Bai Yang Mater. Chem. Front., 2020,4, 472-488

-

Bin Hai,Binqi Wang,Min Yu RSC Adv., 2021,11, 14710-14716

1209106-01-3 (6-(2-Methoxyethoxy)-2H-1,3-benzodioxol-5-ylmethanol) 関連製品

- 111362-50-6(5-Amino-2-chlorobenzamide)

- 73024-80-3(5-(Hexadecanoylamino)fluorescein)

- 2138287-85-9((1S,3s)-3-hydroxy-1-(2-nitrophenyl)cyclobutane-1-carboxylic acid)

- 23985-53-7(3-hydroxy-2,3-dimethylbutanoic acid)

- 77375-77-0(2-(2-aminoethyl)-6-phenyl-2,3-dihydropyridazin-3-one)

- 1807017-78-2(Ethyl 3-aminomethyl-2-cyano-4-nitrophenylacetate)

- 2229495-27-4(3-1-(aminomethyl)cyclobutyl-2,2-dimethyl-1lambda6-thiolane-1,1-dione)

- 1226438-42-1(1-(4-chlorophenyl)-2-{[(4-fluorophenyl)methyl]sulfanyl}-5-(3-nitrophenyl)-1H-imidazole)

- 126268-64-2(3-(5-cyanothiophen-2-yl)propanoic acid)

- 74187-94-3(2-hydrazinyl-5-(2-hydroxyethyl)-6-methyl-3,4-dihydropyrimidin-4-one)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1209106-01-3)6-(2-Methoxyethoxy)-2H-1,3-benzodioxol-5-ylmethanol

清らかである:99%/99%/99%

はかる:250mg/1g/5g

価格 ($):205/553/1107